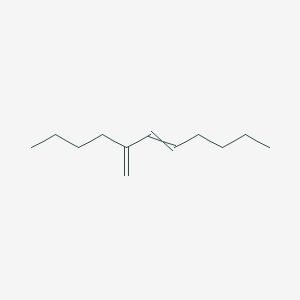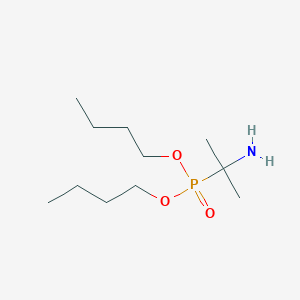
Dibutyl (2-aminopropan-2-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibutyl (2-aminopropan-2-yl)phosphonate is an organophosphorus compound that belongs to the class of aminophosphonates These compounds are characterized by the presence of a phosphonate group bonded to an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl (2-aminopropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dibutyl phosphite with 2-aminopropan-2-ol under controlled conditions. The reaction typically requires a catalyst, such as palladium, and may be carried out under microwave irradiation to achieve high yields in a short time . Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl (2-aminopropan-2-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and bases like sodium hydroxide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and substituted aminophosphonates .
Wissenschaftliche Forschungsanwendungen
Dibutyl (2-aminopropan-2-yl)phosphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Medicine: This compound derivatives are explored for their antiviral and antitumor activities.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dibutyl (2-aminopropan-2-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and catalysis . Additionally, it can modulate metabolic pathways by acting as a bioisostere of naturally occurring amino acids and phosphates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (2-aminopropan-2-yl)phosphonate
- Dibutyl (2-hydroxypropan-2-yl)phosphonate
- Diethyl (2-hydroxypropan-2-yl)phosphonate
Uniqueness
Dibutyl (2-aminopropan-2-yl)phosphonate is unique due to its specific structural features, such as the presence of both amino and phosphonate groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits higher stability and selectivity in various reactions .
Eigenschaften
CAS-Nummer |
59274-21-4 |
|---|---|
Molekularformel |
C11H26NO3P |
Molekulargewicht |
251.30 g/mol |
IUPAC-Name |
2-dibutoxyphosphorylpropan-2-amine |
InChI |
InChI=1S/C11H26NO3P/c1-5-7-9-14-16(13,11(3,4)12)15-10-8-6-2/h5-10,12H2,1-4H3 |
InChI-Schlüssel |
WRPWFQCRLVTVQW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOP(=O)(C(C)(C)N)OCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


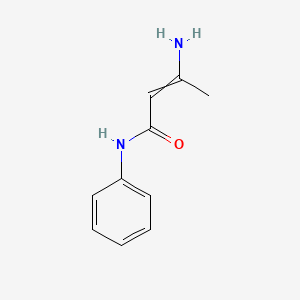
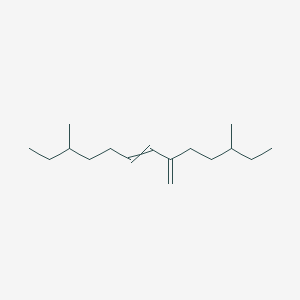
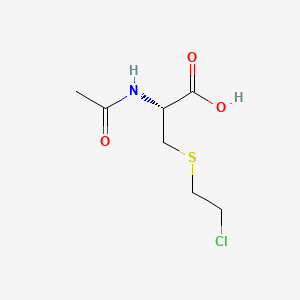
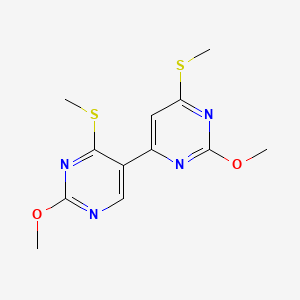
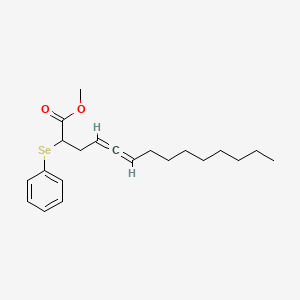
![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)
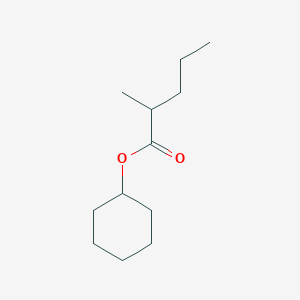


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
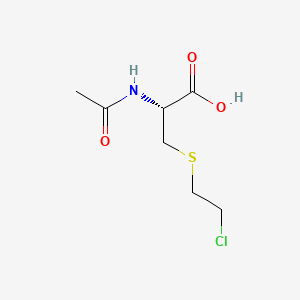

![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
